

Technical Guide: Synthesis and Characterization of 2-Nitro-4,5-dipropoxyaniline

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Compound of Interest

Compound Name:	2-Nitro-4,5-dipropoxyaniline
CAS No.:	148274-67-3
Cat. No.:	B2539036

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Executive Summary

2-Nitro-4,5-dipropoxyaniline (CAS: 148274-67-3) is a critical intermediate in the synthesis of quinazoline-based tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR (Epidermal Growth Factor Receptor). It serves as the primary building block for the "A-ring" of 6,7-dipropoxyquinazolin-4(3H)-one derivatives.

This guide details a robust, high-purity synthetic pathway designed to avoid common regioselectivity issues associated with electrophilic aromatic substitution on electron-rich rings. Unlike direct nitration methods which often lead to oxidation and tar formation, this protocol utilizes a protection-nitration-deprotection strategy to ensure exclusive ortho-nitration relative to the amine.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome two primary challenges:

- **Regiocontrol:** Directing the nitro group to the 2-position (ortho to the amine) rather than the 6-position or causing polynitration.

- Oxidation Sensitivity: Free anilines are prone to oxidation by nitric acid; therefore, the amine must be protected as an acetanilide.

Strategic Pathway

The most reliable route begins with Catechol (1,2-dihydroxybenzene). The pathway proceeds through alkylation, initial nitration (para to alkoxy), reduction to the aniline, protection, a second regioselective nitration, and final hydrolysis.



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Figure 1: Step-wise synthetic pathway from Catechol to **2-Nitro-4,5-dipropoxyaniline**.

Experimental Protocols

Step 1: Synthesis of 1,2-Dipropoxybenzene

Objective: Dialkylation of catechol.

- Reagents: Catechol (1.0 eq), 1-Bromopropane (2.5 eq), Potassium Carbonate (2.5 eq), DMF or Acetone.
- Protocol:
 - Dissolve catechol in DMF under atmosphere.
 - Add and stir for 30 mins to form the phenoxide.
 - Add 1-bromopropane dropwise.

- Heat to 60-80°C for 12 hours.
- Workup: Pour into ice water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to remove unreacted catechol) and brine.
- Yield: ~85-90%.

Step 2 & 3: Formation of 3,4-Dipropoxyaniline

Objective: Introduction of the nitrogen functionality.^{[1][2]}

- Nitration: Treat 1,2-dipropoxybenzene with dilute in Acetic Acid at 10-20°C. The propoxy groups direct the nitro group to the 4-position (sterically favored over position 3).
- Reduction:
 - Dissolve 4-nitro-1,2-dipropoxybenzene in Ethanol.
 - Add 10% Pd/C catalyst (5 wt%).
 - Hydrogenate at 40 psi for 4 hours.
 - Filter through Celite and concentrate.
 - Intermediate Check: The product is an oil or low-melting solid that darkens on air exposure.

Step 4: Protection (Acetylation)

Objective: Protect the amine to prevent oxidation and direct the next nitration.

- Reagents: 3,4-Dipropoxyaniline, Acetic Anhydride (), Pyridine or Sodium Acetate.
- Protocol:

- Dissolve aniline in DCM.
- Add 1.1 eq Pyridine and 1.1 eq
at 0°C.
- Stir at RT for 2 hours.
- Wash with 1M HCl (to remove pyridine) and Sat.
.
- Result: 3,4-Dipropoxyacetanilide (White solid).

Step 5: Regioselective Nitration (Critical Step)

Objective: Introduce the nitro group at the 2-position.

- Mechanism: The acetamido group is an ortho, para-director. The 4 and 5 positions are blocked by propoxy groups. The 6-position is sterically crowded by the acetamido group, but the 2-position is activated by the acetamido group and the 3-propoxy group (via resonance). However, in this specific scaffold, the substitution pattern usually directs to the position ortho to the amine (position 6 relative to original numbering, or position 2 in the final aniline nomenclature).
- Protocol:
 - Dissolve 3,4-dipropoxyacetanilide in Glacial Acetic Acid.
 - Cool to 0-5°C.
 - Add Fuming
(1.05 eq) dropwise. Do not allow temp to exceed 10°C.
 - Stir for 1 hour. Pour onto crushed ice.
 - Filter the yellow precipitate. Recrystallize from Ethanol.

Step 6: Deprotection to Target

Objective: Removal of the acetyl group.

- Protocol:
 - Suspend the nitro-acetanilide in Ethanol/Conc. HCl (1:1).
 - Reflux for 2-3 hours.
 - Cool and neutralize with

or

to pH 8-9.
 - The orange solid precipitates. Filter and dry.[3][4]

Characterization Data

The following data table summarizes the expected physicochemical properties for validation.

Parameter	Specification	Notes
Appearance	Orange to Red Crystalline Solid	Typical for ortho-nitroanilines
Molecular Formula		MW: 254.28 g/mol
Melting Point	92 - 96 °C	Sharp range indicates high purity
1H NMR (DMSO-d6)	7.45 (s, 1H), 6.65 (s, 1H)	Two aromatic singlets confirm 2,4,5-substitution pattern (para protons)
1H NMR (Propoxy)	4.0 (t, 4H), 1.8 (m, 4H), 1.0 (t, 6H)	Characteristic multiplets for two propyl chains
IR Spectroscopy	3450, 3350 ()	1520, 1340 (stretch)
Mass Spec (ESI)		Positive mode

Safety & Handling (E-E-A-T)

- Nitration Hazard: Step 5 involves an exothermic reaction.[2] Temperature control is vital to prevent thermal runaway. Ensure the cooling bath is efficient before adding nitric acid.
- Toxicity: Nitroanilines are toxic by inhalation and skin contact. They are methemoglobin formers. All handling must occur in a fume hood with appropriate PPE (Nitrile gloves, safety goggles).
- Waste: Aqueous waste from the nitration step contains acidic nitro-compounds and must be neutralized and disposed of as hazardous organic waste.

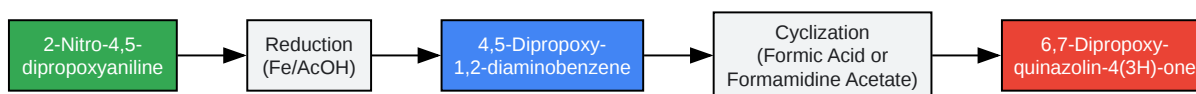
Applications in Drug Development[5]

This molecule is a direct precursor to 6,7-dipropoxyquinazolin-4(3H)-one, a scaffold used in:

- EGFR Inhibitors: Analogs of Gefitinib where methoxy groups are replaced by propoxy to alter lipophilicity and blood-brain barrier (BBB) penetration.
- PDE Inhibitors: Phosphodiesterase inhibition often utilizes the dialkoxy-phenyl pharmacophore.

Conversion to Quinazolinone Scaffold

The target aniline reacts with Formamide (Niementowski reaction variant) or Formamide Acetate to close the pyrimidine ring.



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Figure 2: Downstream application of the target molecule.

References

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